molecular formula C12H10N2O4S B12124323 3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12124323
M. Wt: 278.29 g/mol
InChI Key: TVBBWDYCBRJBCN-TWGQIWQCSA-N
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Description

3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that features a thiazolidine ring, a pyridine moiety, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 3-aminorhodanine with pyridine-3-carbaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the thiazolidine ring and incorporating the pyridine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)propionic acid: Shares the pyridine and propanoic acid moieties but lacks the thiazolidine ring.

    Thiazolidine-2,4-dione: Contains the thiazolidine ring but lacks the pyridine moiety.

Uniqueness

3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring, a pyridine moiety, and a propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

3-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H10N2O4S/c15-10(16)3-5-14-11(17)9(19-12(14)18)6-8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,15,16)/b9-6-

InChI Key

TVBBWDYCBRJBCN-TWGQIWQCSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O

solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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